molecular formula C4H2CeF12O13S4 B3368245 Cerium(IV) trifluoromethanesulfonate hydrate CAS No. 206996-62-5

Cerium(IV) trifluoromethanesulfonate hydrate

Cat. No.: B3368245
CAS No.: 206996-62-5
M. Wt: 754.4 g/mol
InChI Key: GNRGFRIXLDMXRB-UHFFFAOYSA-J
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Description

Cerium(IV) trifluoromethanesulfonate hydrate is a chemical compound with the molecular formula C₃H₂CeF₉O₁₀S₃·H₂O. It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. The compound appears as a yellow to orange powder or crystals and is soluble in water .

Preparation Methods

Cerium(IV) trifluoromethanesulfonate hydrate can be synthesized through several methods. One common synthetic route involves the reaction of cerium(IV) oxide with trifluoromethanesulfonic acid in the presence of water. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired hydrate form .

Industrial production methods often involve similar chemical reactions but on a larger scale, with additional purification steps to achieve high purity levels. The compound is usually produced in various grades, including reagent and technical grades, to meet different application requirements .

Chemical Reactions Analysis

Cerium(IV) trifluoromethanesulfonate hydrate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific pH levels to optimize the reaction outcomes. The major products formed from these reactions are typically aryl aldehydes, aryl ketones, and deprotected organic compounds .

Mechanism of Action

The mechanism by which cerium(IV) trifluoromethanesulfonate hydrate exerts its effects involves its strong oxidizing properties. The compound can accept electrons from other molecules, leading to their oxidation. This process is facilitated by the cerium(IV) ion, which acts as an electron acceptor. The molecular targets and pathways involved in these reactions include organic substrates such as alcohols and ethers, which are oxidized to their corresponding aldehydes, ketones, or deprotected forms .

Properties

IUPAC Name

cerium(4+);trifluoromethanesulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CHF3O3S.Ce.H2O/c4*2-1(3,4)8(5,6)7;;/h4*(H,5,6,7);;1H2/q;;;;+4;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRGFRIXLDMXRB-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Ce+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2CeF12O13S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724991
Record name Cerium(4+) trifluoromethanesulfonate--water (1/4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

754.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206996-62-5
Record name Cerium(4+) trifluoromethanesulfonate--water (1/4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cerium(IV) trifluoromethanesulfonate hydrate
Reactant of Route 2
Cerium(IV) trifluoromethanesulfonate hydrate
Reactant of Route 3
Cerium(IV) trifluoromethanesulfonate hydrate

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